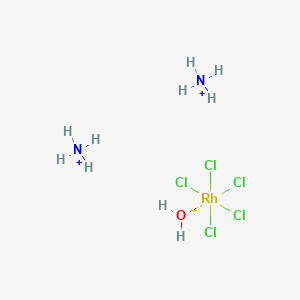![molecular formula C34H64Cl2FeP2Pd+2 B6298375 Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99% CAS No. 917511-90-1](/img/structure/B6298375.png)
Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%” is a chemical compound with the CAS RN®: 917511-90-1 . It is produced by Strem Chemicals, Inc . This compound has a molecular weight of 755.89 .
Molecular Structure Analysis
The molecular formula of this compound is C34H52Cl2FeP2Pd . The structure includes a palladium (Pd) atom, two chlorine (Cl) atoms, an iron (Fe) atom, two phosphorus (P) atoms, and a ferrocene moiety with two cyclohexyl groups attached to the phosphorus atoms .Chemical Reactions Analysis
This compound can be used as a catalyst in the synthesis of α, β-unsaturated amides by hydroaminocarbonylation of alkynes with tertiary amines .Physical and Chemical Properties Analysis
The compound is stable under room temperature conditions . The compound has a palladium content of 14.1% . More specific physical and chemical properties are not provided in the search results .科学的研究の応用
Catalysis in Cross-Coupling Reactions
This compound has been found effective as a catalyst in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. For instance, it has shown efficacy in the cross-coupling reaction of secondary alkyl Grignard reagents with allylic alcohols, producing cross-coupling products in high yields (Hayashi, Konishi, & Kumada, 1980). Similarly, its role in the cross-coupling of Grignard reagents with dichlorobenzenes has been documented, leading to the selective production of mono-alkylated and arylated benzenes (Katayama & Umeno, 1991).
Carbonylation Processes
The compound has also been applied in carbonylation processes, an important chemical reaction used in the production of carboxylic acids, esters, and other functional groups. A study highlighted its use in the carbonylation of ethylene in methanol and aqueous media, leading to various products depending on the reaction conditions (Bianchini et al., 2005).
Electrocatalysis and Electrochemistry
Research on the electrochemistry of related complexes, such as 1,1'-bis(dicyclohexylylphosphino)ferrocene, has been conducted to understand their redox behavior, which is essential for applications in electrocatalysis. This includes examining new complexes for their electrochemical properties and understanding their oxidation processes (Hagopian et al., 2006).
Safety and Hazards
作用機序
Target of Action
The primary target of Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99% is the organic compounds involved in various chemical reactions . It acts as a catalyst, facilitating the reaction process without being consumed .
Mode of Action
This compound interacts with its targets by accelerating the rate of chemical reactions. It does so by lowering the activation energy required for the reaction to occur . The compound’s unique structure allows it to form temporary bonds with reactant molecules, bringing them closer together and making it easier for them to react .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the carbonylation reactions, cross-coupling reactions, and Suzuki reactions . These reactions are crucial for the synthesis of various organic compounds. The compound’s catalytic action can significantly affect these pathways, leading to more efficient production of the desired products .
Pharmacokinetics
In industrial applications, it’s important to consider the compound’s stability under various conditions, as well as its solubility in different solvents .
Result of Action
The primary result of the compound’s action is the accelerated synthesis of various organic compounds. By lowering the activation energy of the reactions, the compound allows these reactions to occur more rapidly and efficiently . This can lead to increased yields in industrial applications .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable under appropriate temperatures . It is soluble in organic solvents such as chloroform and dichloromethane . Therefore, the choice of solvent can significantly impact the compound’s efficacy as a catalyst. Additionally, the compound should be handled with appropriate safety measures due to its toxicity .
生化学分析
Biochemical Properties
It is known that this compound can be used as a biological material or organic compound for life science related research
Molecular Mechanism
It is known that this compound is used in palladium-catalyzed coupling reactions , but the exact mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clear.
特性
IUPAC Name |
dichloropalladium;dicyclohexyl(cyclopentyl)phosphanium;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H31P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*15-17H,1-14H2;2*1H;;/q;;;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBXDQXBUYRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCC3.Cl[Pd]Cl.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64Cl2FeP2Pd+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6298304.png)
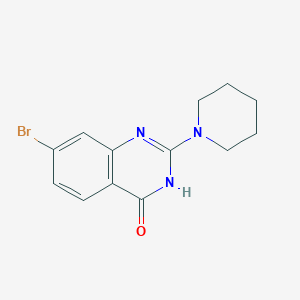
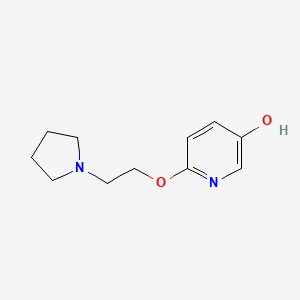

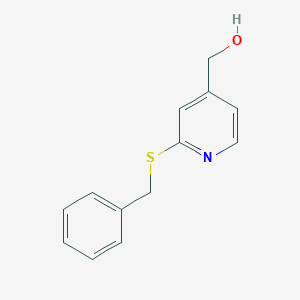



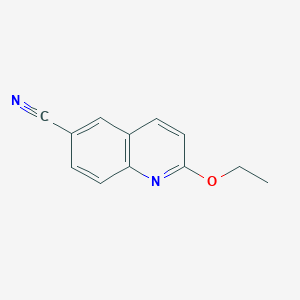
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)

